molecular formula C14H13FN2O B1649262 N-(3-Amino-4-methylphenyl)-4-fluorobenzamide CAS No. 1016847-69-0

N-(3-Amino-4-methylphenyl)-4-fluorobenzamide

Cat. No. B1649262
M. Wt: 244.26 g/mol
InChI Key: MQKGCHBTHYYTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Amino-4-methylphenyl)-4-fluorobenzamide” is a crucial building block of many drug candidates . It is a raw material and intermediate in the synthesis of many drug candidates .


Synthesis Analysis

The compound can be synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of the compound . The reaction process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “N-(3-Amino-4-methylphenyl)-4-fluorobenzamide” is the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .

Scientific Research Applications

Synthesis and Characterization of Polyimides

Compounds similar to N-(3-Amino-4-methylphenyl)-4-fluorobenzamide have been synthesized and polymerized with various anhydrides to create new diamines and polyimides. These materials are of interest due to their solubility in organic solvents and high thermal stability, making them potentially useful in high-performance polymers for advanced technological applications, such as in electronics or as materials with special chemical and physical properties (Butt et al., 2005).

Pharmacology of Opioid Receptor Agonists

Another area of research involves the pharmacology of compounds acting as agonists of the δ-opioid receptor. For instance, a compound structurally related to N-(3-Amino-4-methylphenyl)-4-fluorobenzamide demonstrated potent and selective agonism, indicating potential applications in understanding and treating mood disorders, including anxiety and depression, by modulating the δ-opioid receptor pathway (Hudzik et al., 2011).

Antitumor Activity of Benzothiazoles

Research into novel 2-(4-aminophenyl)benzothiazoles, a class of compounds related to N-(3-Amino-4-methylphenyl)-4-fluorobenzamide, has revealed highly selective and potent antitumor properties. These compounds are being explored for their mechanisms of action and potential as therapeutic agents against various cancer types, demonstrating the significance of this class of compounds in developing new anticancer drugs (Bradshaw et al., 2002).

Development of Fluorescent Sensors

Compounds containing aminophenyl groups, akin to N-(3-Amino-4-methylphenyl)-4-fluorobenzamide, have been employed in the development of fluorescent sensors for metal ions. These sensors offer high sensitivity and selectivity, with potential applications in environmental monitoring, biological research, and medical diagnostics, illustrating the versatility of this class of compounds in sensor technology (Ye et al., 2014).

Green Synthesis of α-Aminophosphonates

In the field of green chemistry, similar compounds have been used as intermediates in the synthesis of α-aminophosphonates. This research highlights the potential of N-(3-Amino-4-methylphenyl)-4-fluorobenzamide and related compounds in facilitating environmentally friendly chemical reactions, contributing to the development of sustainable synthetic methods (Poola et al., 2019).

Future Directions

The future directions for “N-(3-Amino-4-methylphenyl)-4-fluorobenzamide” could involve optimizing the synthesis process to increase yield and efficiency . The established kinetic model was used to optimize reaction conditions, resulting in a yield of 85.7% within 10 minutes .

properties

IUPAC Name

N-(3-amino-4-methylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKGCHBTHYYTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-methylphenyl)-4-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.